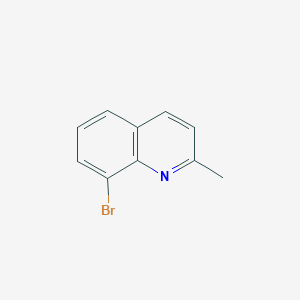

8-Bromo-2-methylquinoline

Beschreibung

Significance of Quinoline (B57606) Derivatives in Heterocyclic Chemistry

Quinoline and its derivatives are fundamental scaffolds in heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. researchgate.netnumberanalytics.com First isolated from coal tar in 1834, quinoline's structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govrsc.org This fusion creates a versatile bicyclic system with a wide range of chemical and biological activities. researchgate.netorientjchem.org

Quinoline derivatives are recognized for their broad pharmacological potential, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. orientjchem.orgnih.govontosight.ai The ability to modify the quinoline core at various positions allows for the synthesis of a vast library of compounds with diverse therapeutic applications. orientjchem.orgresearchgate.net For instance, the antimalarial drugs chloroquine (B1663885) and quinine (B1679958) are based on the quinoline structure. numberanalytics.comnih.gov Beyond medicine, quinoline derivatives find use in agrochemicals and materials science, such as in the development of organic light-emitting diodes (OLEDs). chemimpex.comnumberanalytics.com

Historical Context of Brominated Quinolines in Synthetic and Applied Chemistry

The introduction of a bromine atom onto the quinoline ring, creating brominated quinolines, has been a historically significant strategy in synthetic chemistry. Bromination reactions enhance the synthetic utility of the quinoline scaffold by providing a reactive handle for further functionalization. semanticscholar.orgnih.gov The bromine atom can be readily substituted through various cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of diverse chemical groups. preprints.org

Historically, the development of methods to selectively brominate the quinoline ring has been a key area of research. semanticscholar.orgnih.gov This has enabled the synthesis of a wide array of substituted quinolines that would be difficult to prepare through other means. The resulting brominated quinoline derivatives have been instrumental in the development of new pharmaceuticals and functional materials. For example, the presence of a bromine atom can influence the biological activity of a molecule, a principle that has been exploited in drug design. ontosight.ai

Overview of Key Research Trajectories for 8-Bromo-2-methylquinoline

Current research on this compound is focused on several key areas, primarily leveraging its utility as a synthetic intermediate. Researchers are actively exploring its use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. chemimpex.com

One major research trajectory involves using this compound as a starting material for the synthesis of more complex heterocyclic systems. For example, it has been used in the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, a novel compound that exhibits blue fluorescence. preprints.org This highlights the potential of this compound in creating new materials with interesting photophysical properties.

Another significant area of investigation is the exploration of its reactivity in various chemical transformations. For instance, it can undergo lithium-halogen exchange followed by reaction with organometallic reagents to form new carbon-carbon bonds. cam.ac.uk Such reactions are fundamental in organic synthesis and open up avenues for creating diverse molecular architectures.

Interdisciplinary Relevance and Research Landscape of this compound

The research landscape of this compound extends beyond pure synthetic chemistry, touching upon medicinal chemistry and materials science. chemimpex.com Its role as a building block for biologically active compounds makes it relevant to the development of new therapeutic agents. chemimpex.comontosight.ai Although direct biological applications of this compound itself are not extensively documented, its derivatives are being investigated for their potential pharmacological activities. smolecule.com

In materials science, the quinoline scaffold is of interest for its electronic and photophysical properties. chemimpex.comnumberanalytics.com The ability to functionalize the 8-position of the quinoline ring via the bromo substituent allows for the tuning of these properties, making this compound a valuable precursor for the design of new organic electronic materials, including those for use in OLEDs. chemimpex.comsmolecule.com The interdisciplinary nature of this research highlights the importance of this compound as a versatile tool for innovation in both the life sciences and materials technology.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPRZSFQSOEDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405818 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61047-43-6 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 8 Bromo 2 Methylquinoline

Established Synthetic Pathways for 8-Bromo-2-methylquinoline

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve either the direct modification of a pre-existing quinoline (B57606) structure or the construction of the quinoline ring system from acyclic precursors.

Bromination of 8-Methylquinoline (B175542)

Direct bromination of 8-methylquinoline is a common approach to introduce a bromine atom onto the quinoline core. This electrophilic aromatic substitution reaction typically utilizes molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence of substituents on the quinoline ring. acgpubs.org For instance, the bromination of 8-substituted quinolines can lead to a mixture of mono- and di-brominated products, with the substitution pattern influenced by the nature of the existing substituent. acgpubs.orgresearchgate.net

Cyclization Reactions for Quinoline Ring System Formation

The formation of the quinoline ring system through cyclization reactions is a fundamental strategy in heterocyclic chemistry. Various named reactions, such as the Doebner-von Miller, Combes, and Friedländer syntheses, provide access to a wide array of substituted quinolines. scispace.comiipseries.org These methods generally involve the condensation of anilines with α,β-unsaturated carbonyl compounds, β-diketones, or other suitable precursors, followed by cyclization and aromatization. scispace.com The specific substitution pattern of the resulting quinoline, including the placement of the bromine and methyl groups in this compound, is determined by the choice of starting materials. scispace.combeilstein-journals.org

Doebner-Miller Condensation Protocols from 2-Bromoaniline (B46623) and Crotonaldehyde (B89634)

A specific and widely utilized method for the synthesis of this compound is the Doebner-Miller reaction. researchgate.netnih.govmdpi.com This acid-catalyzed reaction involves the condensation of an aniline (B41778), in this case, 2-bromoaniline, with an α,β-unsaturated aldehyde, crotonaldehyde. researchgate.netnih.govmdpi.com The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product. iipseries.org One documented procedure involves reacting 2-bromoaniline with crotonaldehyde in the presence of 6N hydrochloric acid under reflux conditions. nih.gov Another protocol describes the dropwise addition of crotonaldehyde to a boiling solution of 2-bromoaniline in 6M HCl. mdpi.com A reported yield for this reaction is 50%. google.com The crude product can be purified via the formation of its water-insoluble ZnCl₂ complex. mdpi.com

Multi-step Synthetic Approaches to this compound

In addition to one-pot cyclization reactions, multi-step synthetic sequences can also be employed to prepare this compound. These approaches may offer greater control over the substitution pattern and can be advantageous when specific starting materials are more readily available. For example, a synthesis could involve the initial construction of a substituted aniline precursor, followed by a cyclization reaction to form the quinoline ring. evitachem.com Another strategy might involve the synthesis of an 8-substituted quinoline followed by a subsequent bromination step. informahealthcare.com

Functional Group Transformations of this compound

The bromine atom at the 8-position of this compound is a key functional group that allows for a variety of subsequent chemical transformations. These reactions enable the introduction of diverse substituents and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the quinoline ring is susceptible to nucleophilic substitution, allowing for its replacement with a range of nucleophiles. smolecule.com This reactivity is fundamental to the use of this compound as a synthetic intermediate. For instance, the bromine can be displaced by amines, thiols, or other nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds. smolecule.com These substitution reactions are often facilitated by the use of a catalyst, such as a palladium complex in the case of coupling reactions like the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds with arylboronic acids. researchgate.netevitachem.com

Electrophilic Aromatic Substitution on the Quinoline Ring of this compound

The quinoline ring system is susceptible to electrophilic aromatic substitution. In the case of this compound, the substitution pattern is directed by the existing substituents. The quinoline ring itself is a heterocyclic aromatic compound, and its reactivity in electrophilic substitution is complex. The benzene (B151609) portion of the fused ring system is generally more reactive towards electrophiles than the pyridine (B92270) part.

The methoxy (B1213986) group is known to be an activating group, increasing the electron density of the benzene ring and making it more susceptible to electrophilic attack, such as halogenation, nitration, and sulfonation. quinoline-thiophene.com Conversely, the bromine atom at the C8 position is a deactivating group but directs incoming electrophiles to the ortho and para positions. In this compound, the positions available for substitution on the carbocyclic ring are C5, C6, and C7. The directing effects of the bromo and methyl groups, along with the inherent reactivity of the quinoline nucleus, will influence the regioselectivity of the reaction.

Typical electrophilic substitution reactions include:

Nitration: This is often carried out using a mixture of nitric acid and sulfuric acid. smolecule.com The nitro group can be introduced onto the quinoline ring, with the position depending on the precise reaction conditions and the directing influence of the existing bromo and methyl groups.

Halogenation: The introduction of another halogen atom, such as bromine or chlorine, onto the aromatic ring can be achieved using a halogenating agent, often in the presence of a Lewis acid catalyst. libretexts.org The reaction of N-bromosuccinimide (NBS) in the presence of an acid can lead to bromination on the carbocyclic ring of the quinoline. acs.org

While general principles of electrophilic aromatic substitution on quinolines are well-established, specific studies detailing the comprehensive outcomes for this compound are specific to the reaction conditions employed.

Selective Oxidation Reactions of the Methyl Group, e.g., to Carbaldehyde

The methyl group at the C2 position of this compound serves as a key functional handle for further molecular elaboration. A common and synthetically valuable transformation is its selective oxidation to a carbaldehyde, yielding 8-bromoquinoline-2-carbaldehyde. This aldehyde is a versatile intermediate for constructing more complex molecules. arkat-usa.org

A well-established method for this oxidation utilizes selenium dioxide (SeO₂). semanticscholar.orgmdpi.com The reaction is typically performed in a solvent such as dioxane at elevated temperatures. This method has been shown to be effective, providing the desired aldehyde in high yield without affecting the bromo-substituted ring. semanticscholar.org For instance, the oxidation of this compound with selenium dioxide in dioxane at 80°C resulted in a 95% yield of 8-bromoquinoline-2-carbaldehyde. semanticscholar.org This transformation is mild enough to selectively oxidize the C2-methyl group even in the presence of other potentially reactive sites, such as a methyl group at the C6 position. mdpi.com

Other oxidative systems, such as iodine in DMSO (I₂/DMSO), have also been noted for their ability to oxidize 2-methylquinolines to the corresponding carbaldehydes under simple and mild conditions. researchgate.net Metal-free systems involving tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) have also been developed for this purpose, presenting an alternative pathway for generating quinoline-2-carbaldehydes in situ. thieme-connect.com

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| SeO₂ (1.1 equiv) | Dioxane | 80 | 3 | 95 | semanticscholar.org |

Palladium-Catalyzed N-Arylation Reactions of this compound Derivatives

The bromine atom at the C8 position of this compound is amenable to various cross-coupling reactions, most notably the Buchwald-Hartwig N-arylation. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, coupling the quinoline scaffold with a wide range of amines. This methodology is a powerful tool for synthesizing 8-aminoquinoline (B160924) derivatives, which are important motifs in the design of chemosensors and other functional molecules. arkat-usa.org

The reaction typically involves a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), and a base, commonly sodium tert-butoxide (NaOtBu). arkat-usa.orgsemanticscholar.org The use of microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes. arkat-usa.org This approach has been successfully applied to couple this compound with various primary and secondary amines, affording the corresponding N-arylated products in good yields. arkat-usa.org

| Amine Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various Amines | Pd₂dba₃ / BINAP | NaOtBu | Toluene | 120°C, 2-4 h (Microwave) | Good | arkat-usa.org |

| Tris(2-aminoethyl)amine derivative | Pd₂dba₃ / PtBu₃ | NaOtBu | Toluene | 110°C, 18 h | 83 | semanticscholar.org |

Advanced Derivatization Strategies via Directed Functionalization

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, a strategy that offers atom and step economy. For 8-methylquinoline and its derivatives, the nitrogen atom of the quinoline ring serves as an effective directing group, enabling transition metal-catalyzed activation of the otherwise inert C-H bonds of the C8-methyl group. nih.gov This approach allows for the regioselective introduction of various functional groups.

Rhodium(III) and Cobalt(III) catalysts have been particularly effective in this regard. snnu.edu.cn For instance, Rh(III)-catalyzed reactions can achieve highly regioselective methylation of the C(sp³)–H bond of 8-methylquinolines using organoboron reagents like potassium methyltrifluoroborate. acs.org This method proceeds with complete chemoselectivity, with no methylation observed at other positions. acs.org Similarly, allylation of the 8-methyl group can be accomplished using Rh(III) or Co(III) catalysts, reacting with olefins to provide functionalized products with high regio- and stereoselectivity. snnu.edu.cn

Mechanochemical methods, such as ball milling, have also been developed for the Rh(III)-catalyzed C-H methylation of 8-methylquinolines, offering a solvent-free or minimal-solvent approach under mild conditions. researchgate.net These advanced strategies bypass the need for pre-functionalized substrates, providing a direct route to novel 8-substituted quinoline derivatives. The C-H activation can be used for various transformations including alkylation, arylation, and alkenylation. nih.govresearchgate.net

| Reaction Type | Catalyst | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Methylation | [CpRhCl₂]₂ | Potassium methyltrifluoroborate | Highly regioselective C(sp³)–H methylation | acs.org |

| Allylation | [CpRh(OAc)₂]₂ or [CpCo(CO)I₂] | Fluoroalkylated olefins | Regio- and stereoselective C-H activation/C-F cleavage | snnu.edu.cn |

| Methylation (Mechanochemical) | [CpRhCl₂]₂ | Potassium methyltrifluoroborate | Solvent-free or minimal solvent, mild conditions | researchgate.net |

| Diarylation | Pd(OAc)₂ | Aryl iodides | Synthesis of diarylmethylquinolines | heteroletters.org |

Reactivity and Advanced Organic Synthesis Applications of 8 Bromo 2 Methylquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom at the C8 position of the 8-bromo-2-methylquinoline ring is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular structures. The quinoline (B57606) core, a prevalent motif in biologically active compounds and functional materials, can be readily functionalized using this approach. researchgate.netrsc.org

Suzuki-Miyaura Cross-Coupling Reactions for Aryl-Quinoline Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction is instrumental in synthesizing 8-aryl-2-methylquinolines. These products are significant building blocks for various applications, including the development of ligands and materials with specific electronic properties. nih.govnih.gov

The reaction typically involves a palladium catalyst, such as PdCl₂(dppf) or a combination of Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand like n-BuPAd₂, along with a base such as potassium carbonate or potassium acetate. researchgate.netthieme-connect.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govnih.gov For instance, a one-pot procedure has been developed where this compound is first borylated and then subsequently coupled with an aryl halide in the same reaction vessel, streamlining the synthesis of 8-arylquinolines. researchgate.netthieme-connect.com

A notable challenge in Suzuki-Miyaura reactions can be the occurrence of side reactions, such as the formation of biaryl products from the starting haloarene, especially when using weak bases like potassium acetate. nih.gov Careful optimization of reaction conditions is therefore essential to maximize the yield of the desired cross-coupled product. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Derivatives

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 8-Aryl-2-methylquinoline | High | mdpi.com |

| This compound | Aryl halide (via borylation) | Pd₂(dba)₃ / n-BuPAd₂ | KOAc then K₂CO₃(aq) | DMF | 8-Arylquinoline | Up to 98% | researchgate.net |

| 8-Bromo-6-chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/Water | 6,8-Diphenylquinoline | 94% | mdpi.com |

Heck Reactions and Related Olefination Processes

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a direct method for the vinylation of the quinoline core at the C8 position. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds and introducing alkenyl substituents, which can be further functionalized. wikipedia.org The reaction typically employs a palladium catalyst like palladium(II) acetate, a phosphine ligand, and a base such as triethylamine (B128534). wikipedia.orgodinity.com

The success and chemoselectivity of the Heck reaction can be influenced by various factors, including the stability of the palladium catalyst and the presence of additives. For instance, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used to enhance reaction yields and suppress side reactions such as dehalogenation, which is a common issue with aryl bromides. beilstein-journals.org The choice of alkene partner is also important, with electron-withdrawing groups on the alkene generally promoting the reaction. wikipedia.org

Recent advancements have also explored nickel-catalyzed olefination reactions of methylquinolines with alcohols, presenting an alternative route to styrylquinolines. rsc.org

Table 2: General Conditions for Heck Reactions

| Aryl Halide | Alkene | Catalyst | Base | Ligand | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|---|

| Unsaturated Halide (e.g., this compound) | Alkene with a C-H bond | Pd(OAc)₂, PdCl₂ | Triethylamine, K₂CO₃ | Triphenylphosphine, BINAP | DMF, Acetonitrile (B52724) | Forms substituted alkenes | wikipedia.org |

| Aryl Bromide | Olefin | Pd(OAc)₂ | TEA | PPh₃ | Silica gel (ball-milling) | Chemoselective, restrains dehalogenation | beilstein-journals.org |

Other Catalytic Coupling Reactions with this compound

Beyond the Suzuki and Heck reactions, the bromine atom of this compound facilitates a range of other important transition-metal-catalyzed transformations. These reactions expand the synthetic utility of this building block, enabling the introduction of various functional groups.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl halides, providing a direct route to 8-alkynyl-2-methylquinolines. These products are valuable intermediates in the synthesis of more complex structures and functional materials. beilstein-journals.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the introduction of a wide range of primary and secondary amines at the C8 position of the quinoline ring, leading to the synthesis of 8-aminoquinoline (B160924) derivatives. researchgate.netacs.orgresearchgate.net These derivatives are of significant interest due to their prevalence in biologically active molecules and their use as chelating ligands. A study demonstrated a versatile, single-step Buchwald-Hartwig amination of this compound using a palladium catalyst with a BINAP ligand under microwave irradiation to produce various 8-aminoquinaldine (B105178) intermediates in good yields. researchgate.net

Cyanation: The introduction of a cyano group at the C8 position can be achieved through palladium-catalyzed cyanation reactions. The resulting 8-cyano-2-methylquinoline is a versatile intermediate that can be transformed into various other functional groups, such as carboxylic acids, amides, and amines. acs.org

Role of this compound as a Key Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a crucial starting material for the synthesis of a variety of complex molecules. chemimpex.com Its utility stems from the ability to selectively functionalize the C8 position through cross-coupling reactions or by converting the bromo group into other reactive functionalities.

One significant application is in the synthesis of novel ligands for coordination chemistry. For example, after lithium-halogen exchange, the resulting 8-lithio-2-methylquinoline can react with various metal chlorides, such as ECl₃ (where E = Sb, Bi), to form tris(2-methyl-8-quinolyl) pnictogen ligands. anu.edu.au Similarly, reaction with organoaluminum chlorides can produce aluminate-based quinolyl ligands. cam.ac.uk These complex ligands, featuring a flexible 8-quinolyl donor set, exhibit unique coordination modes and have potential applications in catalysis and materials science. anu.edu.au

Furthermore, this compound is a precursor for building blocks used in the synthesis of chemosensors. researchgate.net For instance, it can be converted into 8-aminoquinoline-2-carbaldehydes, which are useful for developing ion sensors due to the chelating ability of the 8-aminoquinoline motif and the reactive aldehyde group that allows for further derivatization. researchgate.net

Analysis of Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity and regioselectivity are critical considerations in the reactions of this compound, particularly when other reactive sites are present in the molecule or its reaction partners. slideshare.net

In cross-coupling reactions, the palladium catalyst typically shows high selectivity for the C-Br bond over other potential reactive sites, such as C-H bonds. However, in molecules containing multiple different halogen atoms, selectivity can become an issue. For example, in the case of 8-bromo-6-chloroquinoline, a one-pot borylation/Suzuki-Miyaura coupling sequence showed a lack of selectivity when only one equivalent of the boron reagent was used. researchgate.netmdpi.com To achieve the desired diarylated product, an excess of the borylation reagent and the aryl halide was required. mdpi.com

Regioselectivity is also a key factor. In electrophilic aromatic substitution reactions on the quinoline ring, the position of substitution is directed by the existing substituents. The methyl group at the C2 position and the bromine at the C8 position influence the electronic distribution of the quinoline ring system. In cross-coupling reactions, the reaction occurs specifically at the carbon atom bearing the bromine, demonstrating high regioselectivity. The steric hindrance provided by the methyl group at the C6 position in 8-bromo-6-methylquinoline, for example, directs reactions towards the 8-bromo site.

Development of Novel Building Blocks for Organic Synthesis from this compound

The strategic modification of this compound leads to the development of novel and valuable building blocks for organic synthesis. chemimpex.com These new intermediates possess tailored reactivity and functionality, enabling the construction of more elaborate and diverse molecular structures.

A prime example is the synthesis of 8-aminoquinoline-2-carbaldehydes from this compound. researchgate.net This transformation involves a Buchwald-Hartwig amination to introduce the amino group, followed by oxidation of the 2-methyl group to an aldehyde. These resulting building blocks are highly valuable for creating chemosensors, as the 8-aminoquinoline moiety can bind to metal ions, and the aldehyde group provides a site for attaching signaling units. researchgate.net

Another important transformation is the conversion of this compound into its corresponding boronic acid or boronate ester derivatives. researchgate.netthieme-connect.com This is typically achieved through a palladium-catalyzed borylation reaction with reagents like bis(pinacolato)diboron. The resulting 2-methylquinoline-8-boronic acid derivative is a stable and versatile intermediate that can participate in Suzuki-Miyaura couplings with a wide array of aryl and heteroaryl halides, further expanding the accessible chemical space. nih.govresearchgate.net

The ability to transform this compound into these diverse and functionalized building blocks underscores its importance as a foundational molecule in modern organic synthesis. researchgate.netchemimpex.com

Coordination Chemistry and Catalytic Applications of 8 Bromo 2 Methylquinoline

8-Bromo-2-methylquinoline as a Ligand in Metal Complex Synthesis

This compound serves as a crucial building block in the synthesis of advanced ligand frameworks, particularly for creating multidentate ligands that exhibit unique coordination properties with a variety of metals. Its utility stems from the ability to undergo lithium-halogen exchange at the 8-position, creating a reactive site for bonding with metallic or semi-metallic bridgehead atoms.

Synthesis of Tris-quinolyl Group 15 Ligands from this compound

New tris-quinolyl ligands based on the heavier Group 15 elements, antimony (Sb) and bismuth (Bi), have been synthesized using this compound as the starting material. uva.esnih.gov The synthesis is analogous to methods used for creating similar aluminum-based ligands and involves a lithium-halogen exchange followed by reaction with a Group 15 halide. uva.es

The process begins with the reaction of this compound with n-butyllithium (nBuLi) in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. uva.es This step generates a lithiated quinoline (B57606) intermediate. Subsequently, this intermediate is reacted in a 3:1 stoichiometric ratio with either antimony trichloride (B1173362) (SbCl₃) or bismuth trichloride (BiCl₃) to yield the desired tris(2-methyl-8-quinolyl)stibine [Sb(2-Me-8-qy)₃] or tris(2-methyl-8-quinolyl)bismuthine [Bi(2-Me-8-qy)₃], respectively. uva.es These ligands have been successfully isolated and characterized, showing good stability in air and moisture, which is an improvement over some unsubstituted pyridyl counterparts. uva.es The methyl group at the 2-position is thought to suppress decomposition pathways like the reductive elimination of quinolyl rings. uva.escam.ac.uk

Table 1: Synthesized Tris-quinolyl Group 15 Ligands

| Ligand Name | Abbreviation | Bridgehead Element (E) | Formula | Yield | Reference |

|---|---|---|---|---|---|

| Tris(2-methyl-8-quinolyl)stibine | Sb(2-Me-8-qy)₃ | Antimony (Sb) | C₃₀H₂₄N₃Sb | 41% | uva.es |

| Tris(2-methyl-8-quinolyl)bismuthine | Bi(2-Me-8-qy)₃ | Bismuth (Bi) | C₃₀H₂₄N₃Bi | 32% | uva.es |

Formation of Aluminate-based Quinolyl Ligands

The versatility of this compound extends to the synthesis of aluminate-based quinolyl ligands. cam.ac.uknih.gov The synthetic strategy is similar to that for Group 15 ligands, relying on an initial lithium-halogen exchange.

In a key example, this compound undergoes a lithium-halogen exchange with nBuLi at -78 °C in THF. cam.ac.uk The resulting lithio-quinoline intermediate is then reacted with ethylaluminum dichloride (EtAlCl₂) in a 3:1 ratio. cam.ac.uk This procedure yields the complex [{EtAl(2-Me-8-qy)₃}Li], which can be isolated as crystals. cam.ac.uknih.gov The presence of the methyl group adjacent to the nitrogen donor atom is believed to enhance the stability of the resulting aluminate complex, preventing the elimination of bipyridines. cam.ac.uk

Similarly, reacting the lithiated intermediate of this compound with dimethylaluminum chloride (Me₂AlCl) in a 2:1 ratio leads to the formation of the bis(2-methyl-8-quinolyl)aluminate complex, [{Me₂Al(2-Me-8-qy)₂}Li(THF)]. cam.ac.uk These syntheses demonstrate how the quinolyl substituent can be incorporated into ligand frameworks with a main-group metal bridgehead, creating ligands with distinct coordination environments due to the separation between the nitrogen donor and the bridgehead atom. cam.ac.uknih.gov

Table 2: Synthesized Aluminate-based Quinolyl Ligands and Complexes

| Complex Name | Abbreviation | Formula | Yield | Reference |

|---|---|---|---|---|

| Lithium [ethyltris(2-methyl-8-quinolyl)aluminate] | [{EtAl(2-Me-8-qy)₃}Li] | C₃₂H₃₀AlLiN₃ | 42% | cam.ac.uknih.gov |

| Lithium dimethylbis(2-methyl-8-quinolyl)aluminate | [{Me₂Al(2-Me-8-qy)₂}Li(THF)] | C₂₆H₂₉AlLiN₂O | 50% | cam.ac.ukcam.ac.uk |

Coordination Behavior with Coinage Metals and Other Transition Metals

The tris-quinolyl ligands synthesized from this compound, particularly [Sb(2-Me-8-qy)₃] (1) and [Bi(2-Me-8-qy)₃] (2), exhibit highly adaptive and novel coordination behavior with coinage metals (Cu⁺, Ag⁺, Au⁺). uva.esnih.govacs.org This adaptability is attributed to the flexibility of the 8-quinolyl donor set and the ability of the heavier Group 15 bridgehead atom to also participate in coordination. uva.es

These ligands can adjust their coordination mode in response to the electronic properties (hard-soft character) of the metal ion they are binding. nih.gov For instance, with copper, the antimony-based ligand (1) forms a dimeric complex, Cu₂{Sb(2-Me-8-qy)₃}₂₂, where the ligand adopts an unprecedented intramolecular N,N,Sb-coordination mode. nih.gov In contrast, the bismuth-based ligand (2) forms a monomeric complex, Cu{Bi(2-Me-8-qy)₃}, featuring an unusual N,N,(π-)C coordination. nih.gov

The reaction with gold(I) chloride highlights further complexities. The greater polarity of the Bi-C bond in the bismuth ligand (2) leads to ligand transfer reactions with Au(I), resulting in a mixture of products. uva.es One remarkable product isolated from this reaction is the bimetallic complex [(BiCl){ClAu₂(2-Me-8-qy)₃}], which contains a Au₂Bi core and features the shortest Au→Bi donor-acceptor bond observed to date. uva.esnih.gov This demonstrates the ligand's capacity to facilitate the formation of complex polymetallic structures. uva.es

Table 3: Coordination Complexes with Coinage Metals

| Complex | Starting Ligand | Metal Ion | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cu₂{Sb(2-Me-8-qy)₃}₂₂ | Sb(2-Me-8-qy)₃ | Cu⁺ | Dimeric cation with N,N,Sb-coordination | nih.gov |

| Cu{Bi(2-Me-8-qy)₃} | Bi(2-Me-8-qy)₃ | Cu⁺ | Monomeric cation with N,N,(π-)C coordination | nih.gov |

| [(BiCl){ClAu₂(2-Me-8-qy)₃}] | Bi(2-Me-8-qy)₃ | Au⁺ | Bimetallic Au₂Bi core with short Au→Bi bond | uva.esnih.gov |

Role of this compound in Catalytic Processes

This compound is not only a precursor to sophisticated ligands but also plays a role in various catalytic processes, either directly or as a foundational component for more complex catalytic systems.

Catalytic Activity in the Production of Bipyridines and Piperazine (B1678402)

This compound is reported to function as a catalyst in the production of bipyridines and piperazine. biosynth.com While detailed mechanisms for these specific transformations are not extensively documented in the available literature, the application highlights the compound's potential to facilitate important chemical syntheses. The synthesis of bipyridines often involves the coupling of pyridine (B92270) derivatives, a process that can be hindered by product inhibition as bipyridines themselves are excellent ligands for metal catalysts. mdpi.com The catalytic role of a quinoline derivative like this compound suggests its involvement in overcoming such challenges, possibly by participating in or promoting the desired coupling pathways. biosynth.commdpi.com Similarly, the synthesis of piperazine involves cyclization reactions, often from precursors like aminoethylethanolamine or diethanolamine, which are typically catalyzed by metal-based systems. researchgate.netsioc-journal.cn

Precursor for C-H Activation and Functionalization Catalysts

A significant application of quinoline derivatives lies in the field of C-H activation and functionalization, a powerful strategy in modern organic synthesis. nih.govmdpi.com 8-Alkylquinolines are frequently used as model substrates to develop and understand C-H activation reactions, particularly at the sp³ C-H bond of the alkyl group, facilitated by transition metal catalysts like rhodium, palladium, and cobalt. nih.govresearchgate.netacs.org

This compound serves as a valuable precursor in this area. researchgate.net The bromo-substituent at the 8-position provides a handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of more elaborate ligand architectures. researchgate.net These tailored ligands, incorporating the quinoline motif, can then be used to direct transition metals to catalyze specific C-H functionalization reactions. nih.govoup.com The nitrogen atom of the quinoline ring often acts as a directing group, coordinating to the metal center and positioning it to selectively activate a nearby C-H bond. acs.orgacs.org Therefore, this compound is a key starting material for developing bespoke catalysts for regioselective C-H functionalization, enabling the synthesis of complex organic molecules. nih.govresearchgate.net

Influence on Enantioselective Catalytic Reactions

The strategic incorporation of the this compound framework into chiral ligands has been shown to exert a significant influence on the outcome of enantioselective catalytic reactions. While this compound itself is not typically used directly as a catalyst, it serves as a crucial starting material for the synthesis of more complex chiral ligands. The electronic and steric properties imparted by the quinoline ring, modified by the bromo and methyl substituents, play a key role in creating a chiral environment around a metal center, thereby directing the stereochemical course of a reaction.

Research in this area has demonstrated the utility of chiral ligands derived from bromo-methylquinolines in asymmetric catalysis. These ligands, when complexed with a metal, form catalysts that can induce high levels of enantioselectivity in various organic transformations. The development of such catalysts is a vibrant area of chemical research, aimed at producing enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.

A notable example of the influence of a closely related isomer, 6-bromo-2-methylquinoline (B1268081), is found in the development of a redox-configurable catalytic system for the asymmetric Michael addition. In this work, the bromo-methylquinoline moiety is a key component of a ligand that can adopt two pseudo-enantiomeric helical states upon coordination to a copper center. The specific handedness of the helical catalyst, and thus the stereochemistry of the product, can be controlled by the oxidation state of the copper.

Detailed Research Findings

In a study on redox-configurable ambidextrous catalysis, a ligand synthesized from 6-bromo-2-methylquinoline was used to catalyze the Michael addition of diethylmalonate to β-nitrostyrene. rsc.org The catalyst system demonstrated the ability to produce either the (S) or (R) enantiomer of the product with significant enantiomeric excess (ee), depending on the catalyst's chiral state (Δ or Λ). rsc.org

The initial catalytic trials were conducted in toluene, yielding the (S)-product with a 24% ee. rsc.org This early result confirmed that the catalyst was indeed inducing enantioselectivity. Subsequent optimization of the reaction conditions, particularly the solvent, revealed a profound impact on both the yield and the enantioselectivity of the reaction.

As detailed in the table below, a screen of various solvents showed that acetonitrile (B52724) provided the best combination of yield and enantioselectivity. rsc.org In acetonitrile, the Δ-catalyst afforded the (S)-product with a 72% ee, while the Λ-catalyst gave the (R)-product with a 70% ee. rsc.org This reversal of enantioselectivity based on the catalyst's configuration highlights the direct influence of the chiral ligand scaffold, derived from the bromo-methylquinoline starting material.

The choice of base was also found to be critical. While strong bases like DBU led to low yield and stereoselectivity due to polymerization of the nitrostyrene, sterically hindered bases with moderate pKa values, such as triethylamine (B128534) (NEt₃) and diisopropylethylamine (DIPEA), proved to be optimal. rsc.org

These findings underscore the principle that the this compound unit, when incorporated into a larger chiral architecture, can be a powerful tool for controlling stereochemistry in catalytic reactions. The synthesis of chiral macrocycles, such as iso-TEtraQuinoline (i-TEQ), starting from this compound further illustrates its importance as a building block for advanced chiral ligands. rsc.org The inherent chirality of such macrocycles, dictated by the connectivity of the quinoline units, makes them promising candidates for applications in asymmetric catalysis. rsc.org

Data on Enantioselective Michael Addition

The following table summarizes the effect of different solvents on the enantioselective Michael addition of diethylmalonate to β-nitrostyrene, catalyzed by a copper complex of a ligand derived from 6-bromo-2-methylquinoline. The data clearly illustrates the significant role of the reaction environment in modulating the catalytic performance.

| Solvent | Catalyst Configuration | Product Enantiomer | Enantiomeric Excess (ee) (%) | Yield (%) |

| Toluene | Δ | S | 24 | 55 |

| Toluene | Λ | R | 22 | 52 |

| Dichloromethane | Δ | S | 44 | 65 |

| Dichloromethane | Λ | R | 41 | 63 |

| Tetrahydrofuran | Δ | S | 58 | 70 |

| Tetrahydrofuran | Λ | R | 55 | 68 |

| Acetonitrile | Δ | S | 72 | 85 |

| Acetonitrile | Λ | R | 70 | 82 |

| Methanol | Δ | S | 15 | 40 |

| Methanol | Λ | R | 12 | 38 |

Data sourced from Chemical Science, 2015, 6, 5836-5842. rsc.org

Pharmacological and Biological Research of 8 Bromo 2 Methylquinoline and Its Derivatives

Antimicrobial Activity Studies of 8-Bromo-2-methylquinoline Derivatives

Quinolines have long been recognized for their antimicrobial potential, forming the basis for several clinically used antibacterial and antifungal drugs. researchgate.netmdpi.org Derivatives of this compound have been a subject of investigation to explore their efficacy against a range of pathogenic microorganisms.

Efficacy Against Diverse Bacterial Strains

Derivatives of this compound have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have shown good activity against Proteus mirabilis, a Gram-negative bacterium, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μM. nih.gov One derivative, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, demonstrated comparable activity against P. mirabilis to the standard drug streptomycin. nih.gov Additionally, some of these derivatives exhibited good activity against the Gram-positive bacterium Bacillus subtilis. nih.gov The antibacterial efficacy of quinoline (B57606) derivatives is often attributed to their ability to interfere with microbial cellular functions. smolecule.com Some studies have also explored the potential of these compounds against multidrug-resistant bacterial strains. ontosight.ai

| Derivative Type | Bacterial Strain(s) | Activity Level | Reference |

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolines | Proteus mirabilis | Good (MIC: 31.25–62.5 μM) | nih.gov |

| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | Proteus mirabilis | Comparable to Streptomycin | nih.gov |

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolines | Bacillus subtilis | Good | nih.gov |

| General Quinolines | Multidrug-resistant strains | Potential Efficacy | ontosight.ai |

Antifungal Properties Investigations

The antifungal potential of this compound derivatives has also been a focus of research. mdpi.orgnih.gov Studies have shown that bromo derivatives of 2-methylquinolin-8-ol possess high antifungal activity against various fungal strains. mdpi.org In a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, several compounds displayed good antifungal activity against Aspergillus niger. nih.gov For example, derivatives with unsubstituted, 4-bromo, 4-chloro, 4-methyl, or 2-cyano 3,5-difluoro substituents on the benzyloxy group showed good activity against A. niger. nih.gov Another study on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share a structural relationship, revealed that some compounds exhibited significant inhibitory potential against Candida albicans, with MICs as low as 0.4 µg/mL. mdpi.com

| Derivative Type | Fungal Strain(s) | Activity Level | Reference |

| Bromo derivatives of 2-methylquinolin-8-ol | Various fungal strains | High | mdpi.org |

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolines | Aspergillus niger | Good | nih.gov |

| Pyrrolo[1,2-a]quinoline derivatives | Candida albicans | High (MIC: 0.4 µg/mL) | mdpi.com |

Anticancer Activity Research of this compound Analogs

The quinoline framework is considered a "privileged structure" in drug discovery, particularly in the development of anticancer agents. smolecule.com Analogs of this compound have been synthesized and evaluated for their potential to combat cancer through various mechanisms.

Mechanisms of Apoptosis Induction in Malignant Cells

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Several studies have indicated that derivatives of this compound can trigger this process. For instance, 8-bromo-7-methoxychrysin, a synthetic analogue, has been shown to induce apoptosis in human hepatocellular carcinoma cells in a caspase-dependent manner. wjgnet.com This induction of apoptosis is often linked to the generation of reactive oxygen species (ROS). wjgnet.com The halogenated nature of these quinoline derivatives is believed to enhance their ability to induce apoptosis. smolecule.com Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to block the apoptosis induced by some of these compounds, further implicating this pathway in their mechanism of action. nih.gov

Inhibition of Disease-Relevant Enzymes

Enzyme inhibition is another important mechanism through which anticancer drugs exert their effects. Derivatives of this compound have been investigated as inhibitors of enzymes crucial for cancer cell survival and proliferation. One such target is sphingosine (B13886) kinase (SphK), and certain aryl-ether quinoline-5,8-diones derived from 7-bromo-2-methylquinoline-5,8-dione (B11781591) have been studied for their SphK inhibitory activity. mdpi.com Another class of enzymes targeted by quinoline derivatives are topoisomerases, which are essential for DNA replication and transcription. sysu.edu.cn Some indolizinoquinolinedione derivatives, synthesized from 8-hydroxyquinoline (B1678124), have been identified as catalytic inhibitors of DNA topoisomerase IB. sysu.edu.cn Additionally, some 8-hydroxyquinoline-based compounds have been found to be potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in dopamine (B1211576) signaling, which can be relevant in certain neurological conditions but also highlights the potential for enzyme-specific inhibition by this class of compounds. nih.gov

Cytotoxicity Evaluation in Various Cancer Cell Lines

The cytotoxic effects of this compound analogs have been evaluated against a panel of human cancer cell lines. For example, 5‐Bromo‐6,8‐dimethoxy-quinoline has demonstrated excellent cytotoxicity against HT29 (colon cancer), A549 (lung cancer), Hep3B (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. neuroquantology.com Similarly, certain aryl-ether quinoline-5,8-diones have shown specific activity against NCI-H522 (lung cancer), ACHN (renal cancer), and MDA-MB-468 (breast cancer) cell lines. mdpi.com Indolizinoquinolinedione derivatives have also displayed potent cytotoxicity against various cancer cell lines, including CCRF-CEM (leukemia), HCT116 (colon cancer), Huh7 (liver cancer), A549 (lung cancer), and DU-145 (prostate cancer), with GI50 values in the nanomolar range. sysu.edu.cn

| Derivative | Cancer Cell Line(s) | Cytotoxic Effect | Reference |

| 5‐Bromo‐6,8‐dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent | neuroquantology.com |

| Aryl-ether quinoline-5,8-diones | NCI-H522, ACHN, MDA-MB-468 | Specific Activity | mdpi.com |

| Indolizinoquinolinedione derivatives | CCRF-CEM, HCT116, Huh7, A549, DU-145 | Potent (nanomolar GI50) | sysu.edu.cn |

Anti-inflammatory Properties Research

Quinoline derivatives have been recognized for their potential to combat inflammation. ontosight.ai Some quinoline compounds, including derivatives of this compound, have demonstrated anti-inflammatory effects, suggesting their utility in treating conditions characterized by inflammatory processes. ontosight.aimdpi.com Research has shown that certain derivatives of 6-bromo-2-methylquinoline (B1268081) exhibit significant anti-inflammatory activity. cymitquimica.comresearchgate.net For instance, in a carrageenin-induced paw edema assay in rats, the most active compounds produced a 61% edema inhibition at a 25 mg/kg dose. researchgate.net These findings highlight the potential of the bromo-methylquinoline core in the development of new anti-inflammatory drugs. ontosight.airesearchgate.net

Antimalarial Activity Investigations

The history of quinoline derivatives in treating malaria is well-established, with compounds like chloroquine (B1663885) being prime examples. chemenu.comontosight.airaco.cat This has spurred investigations into the antimalarial potential of other quinoline derivatives, including those based on the this compound structure. ontosight.ai

Research has explored various quinoline-based compounds for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. raco.cat For example, a series of quinoline-5,8-dione derivatives were synthesized and tested, with 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione emerging as a potent agent. raco.cat Additionally, novel 5-substituted amino-2,4-diamino-8-chloropyrimido-[4,5-b]quinolines were designed based on a pharmacophore for antimalarial activity and showed curative potential in mice infected with Plasmodium berghei. researchgate.net While direct antimalarial data for this compound itself is limited in the provided results, the activity of its close structural relatives underscores the importance of this chemical scaffold in the ongoing search for new antimalarial drugs. researchgate.netraco.catmolaid.com

Mechanistic Studies of Biological Actions

Understanding how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves studying their interactions with specific molecular targets and their influence on cellular processes.

Receptor and Enzyme Binding Affinity Determinations

The biological activity of quinoline derivatives is often attributed to their ability to bind to various enzymes and receptors. The presence and position of halogen atoms, such as the bromine at the 8-position in this compound, can significantly enhance binding affinity to these biological targets. evitachem.com

Studies on related compounds have shed light on these interactions. For example, research on 4-amino-8-quinoline carboxamides identified them as inhibitors of the NAD-hydrolyzing enzyme CD38. researchgate.net Similarly, 6-bromo-2-(4-chlorophenyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid has been shown to inhibit human recombinant Dihydroorotate dehydrogenase (DHODH). bindingdb.org The binding affinity of these compounds is a key determinant of their inhibitory potential. Furthermore, derivatives of this compound have been investigated as ligands for the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor and as biased agonists for the D2 dopamine receptor, highlighting the diverse receptor-binding profiles of this class of compounds. unimi.itnih.gov

Table 1: Enzyme and Receptor Binding of this compound Derivatives

| Derivative | Target | Biological Effect |

|---|---|---|

| 4-Amino-8-quinoline carboxamides | CD38 | Enzyme Inhibition |

| 6-Bromo-2-(4-chlorophenyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid | Dihydroorotate dehydrogenase (DHODH) | Enzyme Inhibition |

| 8-Bromo-7-hydroxy-2-methylquinoline (BHQ) | α4β2 neuronal nicotinic acetylcholine receptor | Ligand Binding |

Cellular Pathway Modulation, including Cell Cycle Regulation and Mitochondrial Dysfunction

The anticancer potential of quinoline derivatives often involves the modulation of critical cellular pathways, leading to cell cycle arrest and apoptosis (programmed cell death). Research has shown that certain quinoline derivatives can induce apoptosis in various cancer cell lines. For instance, some differentiation-inducing quinolines were found to cause a loss of Ki67 antigen expression, a marker indicative of cell cycle exit into the G0 phase. researchgate.net The Cell Division Cycle 25 (CDC25) family of phosphatases, which are key regulators of cell cycle transitions, have been identified as a target for some quinoline-based compounds. uzh.ch

Mitochondrial dysfunction is another mechanism through which these compounds can exert their effects. nih.gov Some halogenated quinolines have been shown to interact with Bcl-2 family proteins, which play a crucial role in regulating apoptosis and mitochondrial integrity. This can lead to secondary mitochondrial dysfunction, a feature observed in various diseases. nih.gov

Synergistic Effects of this compound with Co-Administered Agents

The investigation of synergistic effects, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a promising area of research. While specific studies on the synergistic effects of this compound with other agents were not detailed in the provided search results, the concept is relevant to quinoline derivatives in general, particularly in the context of antimalarial and anticancer therapies. For example, research on PIM inhibitors, a class of kinases involved in cell proliferation, has shown that optimized compounds can demonstrate antiproliferative activity in combination with particular antitumoral agents. researchgate.net

Structure-Activity Relationship (SAR) Analyses of this compound Derivatives

Structure-Activity Relationship (SAR) analyses are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. vulcanchem.com For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic properties. nih.govnih.gov

Key findings from SAR studies include:

The position and nature of substituents on the quinoline ring are critical for activity. For instance, in a series of D2 dopamine receptor partial agonists, a methyl group at the 2-position of the quinoline ring was found to be a preferred substituent for achieving G protein signaling bias. nih.gov

The presence of a bromine atom at the 8-position and a methyl group at the C2 position can increase the lipophilicity of the molecule, which may affect its absorption and distribution.

In a series of antimycobacterial agents, the substitution pattern on a benzyloxy group attached to an oxetane (B1205548) ring, which was part of a larger 8-fluoro-2-methylquinoline (B1339794) derivative, significantly influenced the minimum inhibitory concentration (MIC). For example, a 4-bromobenzyloxy substitution increased the antitubercular activity four-fold compared to an unsubstituted benzyloxy group. nih.gov

For a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, the unsubstituted benzyloxy group showed good activity against several bacterial and fungal strains. acs.org

Table 2: SAR Insights for this compound Derivatives

| Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|

| Methyl group at C2-position | Preferred for G protein bias in D2 dopamine receptor agonists. Increases lipophilicity. | nih.gov, |

| Bromine at 8-position | Increases lipophilicity. | |

| 4-Bromobenzyloxy substitution (in a complex derivative) | Four-fold increase in antitubercular activity compared to unsubstituted benzyloxy. | nih.gov |

Applications of 8 Bromo 2 Methylquinoline in Advanced Materials Science

Development of Fluorescent Probes for Biological Imaging

8-Bromo-2-methylquinoline serves as a crucial starting material in the synthesis of sophisticated fluorescent probes designed for biological imaging. chemimpex.com While the parent compound itself may not be the final fluorophore, its quinoline (B57606) core is a key component in constructing molecules with desirable photophysical properties for visualizing cellular processes. chemimpex.com

Derivatives of this compound have been successfully developed into fluorescent probes for various biological applications. For instance, a derivative, 8-Bromo-5-fluoro-2-methylquinoline, has shown potential as a dual therapeutic agent and fluorescent probe. smolecule.com Its inherent photophysical properties make it valuable for bioimaging. smolecule.com Furthermore, novel quinoline-based fluorescent probes have been designed for real-time monitoring of specific biomolecules, such as cysteine in glioma cells, highlighting the importance of the quinoline scaffold in creating highly selective and sensitive detection tools. nih.gov The synthesis of these complex probes often involves the strategic modification of the this compound structure to tune their fluorescence characteristics and biological targeting capabilities. researchgate.net

Integration in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

The unique electronic properties of the quinoline scaffold make this compound a compound of interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). chemimpex.comsmolecule.com While direct applications of this compound in OLEDs are not extensively documented, its derivatives are actively being explored. smolecule.com The presence of the bromine atom and the methyl group can influence the optoelectronic properties of the resulting materials, making it a candidate for research in this area. smolecule.com

Functionalized quinolines derived from this compound are being investigated for their potential use in OLEDs. smolecule.com For example, trifluoromethyl-substituted molecules, which can be synthesized from quinoline precursors, are employed in the development of phosphorescent materials for OLEDs due to their ability to enhance electron transport and reduce molecular stacking. nih.gov Moreover, 8-hydroxyquinoline (B1678124) derivatives, which can be synthesized from precursors like this compound, have been central to the advancement of OLED technology since the development of the highly successful Alq3 complex. acs.org

Utilization in the Synthesis of Functional Materials and Dyes

This compound is a versatile building block for the synthesis of a wide array of functional materials and dyes. chemimpex.com Its reactivity allows it to serve as a key intermediate in the production of complex molecules with specific desired properties. chemimpex.com The compound is utilized in the production of specialty chemicals and as a precursor for various dyes and pigments. smolecule.com

The synthesis of these materials often involves leveraging the reactivity of the bromine atom at the 8-position for further chemical modifications, such as Suzuki coupling reactions. mdpi.com For example, 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, a derivative of this compound, has been used as a substrate in palladium-catalyzed Suzuki reactions to create more complex, functionalized molecules. mdpi.com This demonstrates the utility of the bromo-quinoline scaffold in constructing larger, conjugated systems suitable for various material science applications.

Photophysical Properties of this compound Derivatives

The photophysical properties of materials derived from this compound are a key area of research, as these properties determine their suitability for applications such as fluorescent probes and OLEDs. These studies typically focus on derivatives where the core this compound structure has been modified to enhance specific optical characteristics.

Characterization of Absorption and Emission Spectra

The absorption and emission spectra of this compound derivatives are crucial for understanding their electronic transitions and fluorescence behavior. For instance, a study on trifluoromethylated quinoline-phenol Schiff bases, which are derivatives, showed electronic transitions in the 250-500 nm UV-Vis region. scispace.com Transitions in the ultraviolet range were attributed to π → π* transitions of the heterocyclic ring, while those above 350 nm were assigned to n → π* transitions of the imine moiety, leading to intramolecular charge-transfer (ICT). scispace.com

The emission spectra of these derivatives are influenced by the solvent and the nature of the substituents. For example, one derivative exhibited emission in the 450-550 nm region, with variations depending on the solvent used. scispace.com Another derivative, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, displayed well-defined fluorescence in the UV-blue region with a significant Stokes shift. preprints.org

| Derivative Name | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Chloroform (B151607) | 355 | 514 | 159 |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Methanol | 354 | 520 | 166 |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | DMSO | 358 | 535 | 177 |

| 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | - | 250 | 307 | 57 |

This table presents data for derivatives of this compound.

Two-Photon Absorption and Uncaging Studies

Derivatives of this compound are also being investigated for their two-photon absorption (TPA) properties, which are highly desirable for applications in high-resolution biological imaging and photodynamic therapy. researchgate.net Two-photon uncaging, the light-induced release of a biologically active molecule, is another area of active research. researchgate.net

Studies on quadrupolar probes derived from 8-dimethylamino-quinoline have shown promising results for two-photon uncaging. rsc.org While these are not direct derivatives of this compound, the research highlights the potential of the broader quinoline family in this advanced application. The design of these molecules often involves creating "hybrid" structures that integrate quinoline units to enhance their TPA response in the near-infrared (NIR) region. researchgate.net

| Derivative | Two-Photon Uncaging Cross-Section (δu) in GM |

| Quadrupolar 8-dimethylaminoquinoline-derived probe | 0.07 |

| Octupolar chimeric derivative | One-order larger than dipolar analogues |

This table presents data for derivatives of quinoline, illustrating the potential of the core structure in two-photon applications. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Photostability and Reactive Oxygen Species (ROS) Generation Capacity

The photostability of fluorescent dyes is a critical parameter, as it determines their longevity and reliability in applications requiring prolonged light exposure. beilstein-journals.org Derivatives of this compound, such as certain trifluoromethylated quinoline-phenol Schiff bases, have demonstrated good photostability under white-light LED irradiation. beilstein-journals.org

Furthermore, the ability of these compounds to generate reactive oxygen species (ROS) upon photoirradiation is of significant interest for applications in photodynamic therapy. beilstein-journals.org The same Schiff base derivatives were found to have a moderate capacity for generating singlet oxygen (¹O₂), a key ROS in photodynamic processes. beilstein-journals.org This suggests their potential as photosensitizers in photobiological applications. beilstein-journals.org

| Derivative Class | Photostability | ROS Generation |

| Trifluoromethylated quinoline-phenol Schiff bases | Good under white-light LED | Moderate singlet oxygen generation |

This table summarizes findings for a class of this compound derivatives.

Advanced Spectroscopic and Computational Investigations of 8 Bromo 2 Methylquinoline

Crystallographic Analysis and Solid-State Structure Elucidation

The solid-state architecture of 8-Bromo-2-methylquinoline has been precisely determined, revealing key details about its molecular geometry and packing in the crystalline form.

Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure of this compound. mdpi.com A study conducted at 291 K determined that the compound crystallizes in a monoclinic system with the space group P2₁/c. mdpi.com The two six-membered rings of the quinoline (B57606) system are nearly coplanar, with a dihedral angle between them of just 0.49(16)°. mdpi.com The unit cell contains four molecules. mdpi.com

Key crystallographic data are summarized in the table below. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrN |

| Molecular Weight ( g/mol ) | 222.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 291 |

| R-factor | 0.071 |

This table presents key parameters from the single-crystal X-ray diffraction study of this compound.

The crystal packing of this compound is stabilized by significant intermolecular forces. mdpi.com The molecules adopt a face-to-face packing arrangement, which is characteristic of π-π stacking interactions. mdpi.comtandfonline.com The centroid-to-centroid distance between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules has been measured at 3.76 Å, a typical distance for such interactions that contributes to the stability of the crystal lattice. mdpi.comtandfonline.com Notably, the crystal structure analysis revealed no evidence of hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. thegoodscentscompany.com The data, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), align with the expected structure, confirming the positions of the methyl group and the bromine atom on the quinoline core. thegoodscentscompany.com

The key chemical shifts from ¹H and ¹³C NMR analyses are presented below. thegoodscentscompany.com

¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.01-7.96 (m) | 2H, Aromatic protons |

| ¹H | 7.70 (dd, J=8.0, 1.3 Hz) | 1H, Aromatic proton |

| ¹H | 7.30 (d, J=8.0 Hz) | 1H, Aromatic proton |

| ¹H | 7.29 (t, J=8.0 Hz) | 1H, Aromatic proton |

| ¹H | 2.80 (s) | 3H, Methyl group (-CH₃) |

| ¹³C | 160.5 | Quaternary carbon (C2) |

| ¹³C | 144.9 | Quaternary carbon |

| ¹³C | 136.6 | Aromatic CH |

| ¹³C | 133.1 | Aromatic CH |

| ¹³C | 127.8 | Aromatic CH |

| ¹³C | 127.5 | Quaternary carbon |

| ¹³C | 126.1 | Aromatic CH |

| ¹³C | 124.3 | Quaternary carbon (C8-Br) |

| ¹³C | 122.9 | Aromatic CH |

This interactive table summarizes the ¹H and ¹³C NMR chemical shifts, providing structural confirmation of this compound.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Confirmation

Mass spectrometry validates the molecular weight of this compound. Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 222.0. thegoodscentscompany.com This result is consistent with the calculated molecular weight of 222.08 g/mol for the chemical formula C₁₀H₈BrN, thereby confirming the compound's identity. thegoodscentscompany.com High-resolution mass spectrometry (HRMS) is often employed on derivatives of this compound to provide highly accurate mass measurements, further solidifying structural assignments. sigmaaldrich.com

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a standard technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural components. These would include C-H stretching vibrations for both the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and a C-Br stretching vibration, typically found at lower wavenumbers. While IR spectroscopy is a common characterization method for quinoline derivatives, specific experimental spectral data for this compound is not detailed in the surveyed literature. mdpi.commdpi.comderpharmachemica.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful method for investigating the electronic structure and properties of molecules like this compound. Although specific DFT studies dedicated solely to this compound are not prominent in the surveyed literature, extensive research on closely related substituted quinolines provides a strong basis for understanding its theoretical properties. tandfonline.comthegoodscentscompany.com

Such studies on analogous molecules typically calculate optimized molecular geometries, which can be compared with experimental data from X-ray crystallography. tandfonline.com They also determine electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, these computational models can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.tr For related bromo-quinoline compounds, these calculations help in understanding reactivity, stability, and potential intermolecular interactions. thegoodscentscompany.comdergipark.org.tr

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometric parameters of molecular systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can elucidate its fundamental properties. dergipark.org.tr

Crystallographic and computational studies on similar quinolines have highlighted the importance of intermolecular interactions, such as π-π stacking, in stabilizing the solid-state structure. DFT can predict these geometric parameters and electronic properties, which are crucial for understanding the molecule's behavior in different chemical environments.

Table 1: Predicted Geometric and Electronic Parameters for Substituted Quinolines via DFT

| Parameter | Predicted Feature for this compound (Inferred) | Rationale/Comparison with Analogues |

| Molecular Geometry | Largely planar quinoline core | Aromatic systems favor planarity. |

| Dipole Moment | Moderate polarity | Halogen and nitrogen atoms introduce significant charge separation. |

| C-Br Bond Length | ~1.90 Å | Typical for an sp² carbon-bromine bond. |

| Intermolecular Forces | Potential for π-π stacking | Observed in the crystal structure of this compound. |

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations, providing profound insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). irjweb.comtandfonline.com

For this compound, the distribution of these orbitals is dictated by its substituents. The HOMO is expected to be primarily localized over the electron-rich quinoline ring system. smolecule.comacs.org In contrast, the LUMO is anticipated to have significant contributions from the carbon atom attached to the electron-withdrawing bromine and the electronegative nitrogen atom of the pyridine ring, making these sites susceptible to nucleophilic attack. smolecule.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive. tandfonline.com From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. dergipark.org.trtandfonline.com

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | ½ (IP + EA) | The power of an atom to attract electrons to itself. dergipark.org.tr |

| Chemical Hardness (η) | ½ (IP - EA) | Measures resistance to change in electron distribution. tandfonline.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. dergipark.org.tr |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. dergipark.org.tr |

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational studies are invaluable for elucidating the complex mechanisms of organic reactions and explaining observed selectivity. For quinoline derivatives, DFT calculations can map out potential energy surfaces for various transformations, identifying transition states and reaction intermediates. acs.orgresearchgate.net